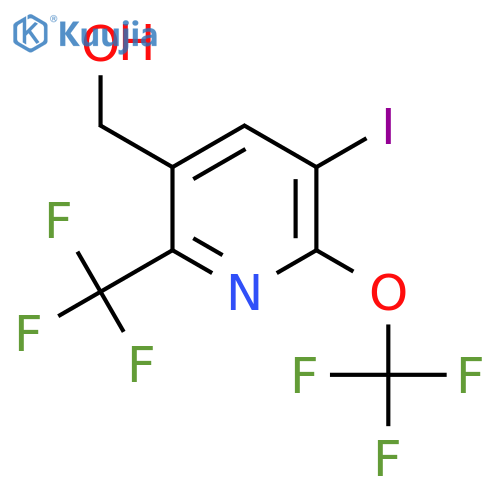Cas no 1805079-12-2 (3-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-methanol)

1805079-12-2 structure
商品名:3-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-methanol
CAS番号:1805079-12-2
MF:C8H4F6INO2
メガワット:387.017755508423
CID:4837762
3-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-methanol 化学的及び物理的性質
名前と識別子
-
- 3-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-methanol
-
- インチ: 1S/C8H4F6INO2/c9-7(10,11)5-3(2-17)1-4(15)6(16-5)18-8(12,13)14/h1,17H,2H2
- InChIKey: BLPPISRSBKIPMI-UHFFFAOYSA-N
- ほほえんだ: IC1=C(N=C(C(F)(F)F)C(CO)=C1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 284
- トポロジー分子極性表面積: 42.4
- 疎水性パラメータ計算基準値(XlogP): 3.1
3-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029088749-1g |
3-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-methanol |
1805079-12-2 | 97% | 1g |
$1,445.30 | 2022-04-01 |
3-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-methanol 関連文献
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
-
Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
1805079-12-2 (3-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-methanol) 関連製品
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 503537-97-1(4-bromooct-1-ene)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
